BenchChemオンラインストアへようこそ!

3-Amino-8-methoxy-2H-chromen-2-one

Cytotoxicity A-549 Lung carcinoma

3-Amino-8-methoxy-2H-chromen-2-one (CAS 4283-57-2, also referred to as 8-methoxy-3-aminocoumarin) is a synthetic coumarin derivative belonging to the benzopyrone family. Its core structure features a chromen-2-one ring system bearing an electron-donating amino group at position 3 and a methoxy substituent at position 8.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
Cat. No. B13651233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-8-methoxy-2H-chromen-2-one
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=O)C(=C2)N
InChIInChI=1S/C10H9NO3/c1-13-8-4-2-3-6-5-7(11)10(12)14-9(6)8/h2-5H,11H2,1H3
InChIKeyUEDUBFYDRASSGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-8-methoxy-2H-chromen-2-one: A Dual-Substituted Coumarin Scaffold for Anticancer and Heterocyclic Derivative Research


3-Amino-8-methoxy-2H-chromen-2-one (CAS 4283-57-2, also referred to as 8-methoxy-3-aminocoumarin) is a synthetic coumarin derivative belonging to the benzopyrone family. Its core structure features a chromen-2-one ring system bearing an electron-donating amino group at position 3 and a methoxy substituent at position 8 [1]. This dual-substitution pattern confers distinct reactivity: the 3-amino group serves as a nucleophilic handle for Schiff base formation, heterocyclization, and amide coupling, while the 8-methoxy group modulates the electronic properties of the aromatic system [1][2]. The compound has been employed as a versatile key starting material for constructing libraries of fused heterocycles, including triazole thiones, thiazolones, pyrimidinethiones, aminothiazoles, and isoxazoles [1]. Its derivative series has demonstrated quantifiable in vitro cytotoxicity against human cervical carcinoma (HELA) and lung carcinoma (A-549) cell lines, as well as measurable DPPH radical scavenging activity [1].

Why 3-Amino-8-methoxy-2H-chromen-2-one Cannot Be Replaced by Generic Coumarin Analogs in Derivative-Based Research


Simple coumarin analogs such as unsubstituted coumarin, 7-methoxycoumarin, or 4-methylcoumarin lack the combinatorial derivatization capacity conferred by the 3-amino substituent. The presence of a reactive primary amine at position 3 enables Schiff base condensation, diazotization, and cyclocondensation reactions that are impossible with non-aminated coumarins [1]. Conversely, 3-aminocoumarin without the 8-methoxy group exhibits altered electronic distribution at the aromatic ring, which affects both the reactivity of the amino group and the biological activity of resultant derivatives. In a direct comparative study, 3-amino-8-methoxycoumarin (compound 2) exhibited an A-549 cytotoxicity IC50 of 28.8 μg/mL—substantially more potent than closely related 3-substituted derivatives synthesized from the same scaffold (e.g., compound 11d: 110 μg/mL; compound 17: 182 μg/mL; compound 20: 61.8 μg/mL) [1]. The 8-methoxy substituent is therefore not decorative but functionally significant: it contributes to the atomic charge distribution (O(16) partial charge of −0.677), influencing both the compound's intrinsic bioactivity and its suitability as a building block for downstream medicinal chemistry programs [1].

3-Amino-8-methoxy-2H-chromen-2-one: Head-to-Head Quantitative Evidence for Scientific Selection


Superior Cytotoxicity Against A-549 Lung Carcinoma Relative to 3-Substituted Derivatives in the Same Study

In a single-study, head-to-head comparison of coumarin derivatives sharing the 3-amino-8-methoxycoumarin precursor core, the parent compound 2 (3-amino-8-methoxy-2H-chromen-2-one) demonstrated the most potent cytotoxicity against A-549 human lung carcinoma cells among all tested analogs. Compound 2 achieved an IC50 of 28.8 μg/mL against A-549 cells, outperforming compound 11d (thiazolone derivative, IC50 = 110 μg/mL) by approximately 3.8-fold, compound 20 (IC50 = 61.8 μg/mL) by 2.1-fold, and compound 17 (IC50 = 182 μg/mL) by 6.3-fold [1]. Against HELA cervical carcinoma cells, compound 2 exhibited an IC50 of 52.5 μg/mL, again superior to 11d (191 μg/mL), 17 (268 μg/mL), and 20 (113 μg/mL) [1]. This indicates that derivatization of the 3-amino position, while enabling library expansion, generally attenuates rather than enhances the intrinsic cytotoxicity of the core scaffold.

Cytotoxicity A-549 Lung carcinoma Coumarin derivatives Anticancer

Quantified DPPH Radical Scavenging Activity: Baseline Potency for Antioxidant Derivative Optimization

3-Amino-8-methoxy-2H-chromen-2-one (compound 2) exhibited a DPPH radical scavenging IC50 of 62.5 μg/mL, compared to the reference antioxidant ascorbic acid at 14.2 μg/mL [1]. Within the same study, derivatives 11d (IC50 = 33.7 μg/mL), 20 (35.9 μg/mL), and 17 (38.4 μg/mL) showed 1.6–1.9-fold improved antioxidant activity relative to the parent compound, while derivative 7 was weaker (99.6 μg/mL) [1]. The parent compound thus establishes a moderate antioxidant baseline (approximately 4.4-fold less potent than ascorbic acid), from which structural modifications at the 3-amino position can either enhance (as in 11d, 20, 17) or diminish (as in 7) radical scavenging capacity. This dose-response structure-activity relationship provides a quantifiable framework for antioxidant lead optimization.

Antioxidant DPPH assay Radical scavenging Coumarin Free radical

Unmatched Synthetic Versatility as a Key Starting Material for Six Heterocyclic Classes

3-Amino-8-methoxy-2H-chromen-2-one was explicitly employed as the key starting material for synthesizing derivatives across six distinct heterocyclic classes within a single study: triazole thiones (compound 8), Schiff bases (compound 10), thiazolones (compounds 11a–d), pyrimidinethiones (compound 13), aminothiazoles (compound 15), and isoxazoles (compound 18) [1]. This breadth of derivatization capacity is rooted in the 3-amino group's ability to undergo condensation with carbonyl compounds, cyclocondensation with bifunctional reagents, and diazo-coupling reactions. In contrast, 8-methoxycoumarin (lacking the 3-amino group) cannot participate in these transformations, while 3-aminocoumarin (lacking the 8-methoxy group) presents a different electronic environment that alters reaction outcomes [1]. The compound thus occupies a unique niche as a single precursor capable of generating structurally diverse compound libraries for biological screening.

Synthetic building block Heterocyclic chemistry Derivatization Coumarin Medicinal chemistry

Validated Intermediate for Multi-Target Alzheimer's Disease Drug Candidates (AChE/MAO-B)

Chinese patent CN113599377A (filed 2021, Shandong First Medical University) explicitly employs 3-amino-8-methoxycoumarin as a key intermediate in the synthesis of 3-((3,5-dimethoxybenzyl)amino)-8-methoxycoumarin (Compound I), a multi-target agent designed for Alzheimer's disease treatment [1]. The patent describes the compound's role in inhibiting acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), alongside antioxidant activity—a multi-target profile considered advantageous for addressing the complex etiology of Alzheimer's disease [1]. The synthetic route involves formylation of 2-hydroxy-3-methoxybenzoic acid, cyclization to 3-formamido-8-methoxycoumarin (85% yield), and subsequent deprotection to 3-amino-8-methoxycoumarin, which is then alkylated at the 3-amino position [1]. This patent-backed application distinguishes the compound from generic coumarins by establishing a direct translational pathway from bench synthesis to therapeutic candidate development.

Alzheimer's disease Acetylcholinesterase inhibitor MAO-B inhibitor Multi-target drug Coumarin intermediate

Green Chemistry Compatibility: Microwave-Assisted Synthesis Without Activity Loss

3-Amino-8-methoxy-2H-chromen-2-one was successfully prepared by both conventional heating and microwave irradiation methods, with the microwave approach offering reduced reaction times and alignment with green chemistry principles [1]. The compound prepared via either route served equally well as a starting material for all downstream derivatives, and both batches were included in the same biological evaluation, confirming that the microwave route does not compromise subsequent biological performance [1]. This dual-pathway synthetic accessibility provides procurement and process flexibility that is not universally available for all 3-aminocoumarin analogs, some of which require specific conditions incompatible with microwave protocols.

Green chemistry Microwave-assisted synthesis Sustainable synthesis Coumarin Process chemistry

3-Amino-8-methoxy-2H-chromen-2-one: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Anticancer Lead Discovery: Lung Carcinoma (A-549) and Cervical Carcinoma (HELA) Screening Programs

For academic or industrial anticancer screening programs targeting non-small cell lung carcinoma, 3-amino-8-methoxy-2H-chromen-2-one offers a quantitatively validated starting point. Its A-549 IC50 of 28.8 μg/mL provides superior intrinsic cytotoxicity compared to its downstream derivatives (compound 11d: 110 μg/mL; compound 17: 182 μg/mL), making it suitable as a reference compound for structure-activity relationship (SAR) studies where the goal is to determine whether 3-position modifications enhance or diminish anticancer potency [1]. The compound can be directly incorporated into MTT-based cytotoxicity screening workflows using A-549 and HELA cell lines, with established protocols for IC50 determination via GraphPad Prism analysis [1].

Diversified Heterocyclic Library Synthesis for Biological Screening

Medicinal chemistry laboratories seeking to generate structurally diverse compound libraries from a single precursor will find 3-amino-8-methoxy-2H-chromen-2-one uniquely suited for this purpose. The compound's 3-amino group enables at least six distinct heterocyclization pathways—producing triazole thiones, Schiff bases, thiazolones, pyrimidinethiones, aminothiazoles, and isoxazoles—all from one procurement [1]. This reduces the number of starting materials that must be sourced, characterized, and validated, streamlining the hit-to-lead optimization process. The established spectroscopic characterization data (IR, ¹H-NMR, mass spectrometry) for all downstream products provide a reference framework for quality control of synthesized libraries [1].

Alzheimer's Disease Multi-Target Drug Development Programs

Neuroscience drug discovery groups pursuing the multi-target directed ligand (MTDL) approach for Alzheimer's disease can directly adopt 3-amino-8-methoxy-2H-chromen-2-one as a key intermediate, following the patent-validated synthetic route described in CN113599377A [1]. The compound's 3-amino group serves as the alkylation site for introducing pharmacophoric elements that confer dual AChE/MAO-B inhibitory activity, while the coumarin core contributes intrinsic antioxidant properties [1]. The established synthetic protocol (3-formamido-8-methoxycoumarin formation at 85% yield, followed by deprotection and N-alkylation) provides a reproducible entry point for generating focused libraries of multi-target anti-Alzheimer's candidates, reducing the method development burden for new programs [1].

Antioxidant Lead Optimization with Quantifiable Baseline Activity

For antioxidant lead optimization programs, 3-amino-8-methoxy-2H-chromen-2-one establishes a moderate DPPH scavenging baseline (IC50 = 62.5 μg/mL) against which structural modifications can be quantitatively benchmarked [1]. The study demonstrated that certain 3-position modifications improved antioxidant activity up to 1.9-fold (compound 11d: 33.7 μg/mL), while others diminished it (compound 7: 99.6 μg/mL), providing a clear SAR gradient [1]. This makes the compound suitable as an internal reference standard within antioxidant screening cascades, where the DPPH assay protocol (0.1 mmol/L DPPH in methanol, absorbance at 517 nm, ascorbic acid as positive control) has been fully described and validated [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-8-methoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.